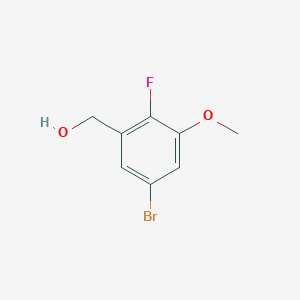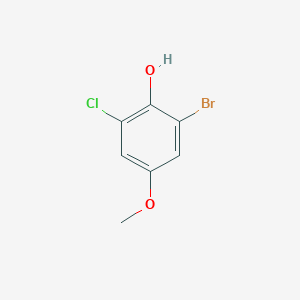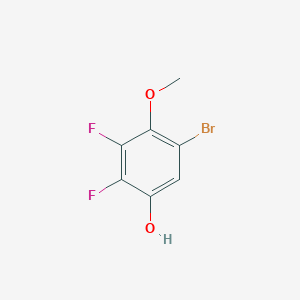
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1781546-49-3 . It has a molecular weight of 253.04 . The IUPAC name for this compound is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, including fluorinated drugs, polymers, and pharmaceuticals. It has also been used in biochemistry and pharmacology as a tool to study the structure and function of proteins and enzymes. In addition, this compound has been used in the synthesis of fluorinated polymers and pharmaceuticals, such as anti-fungal agents and anti-cancer drugs.
Wirkmechanismus
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is not yet fully understood. However, it has been suggested that the bromine and fluorine atoms of this compound interact with the target molecules, causing changes in their structure and function. The bromine and fluorine atoms can form covalent bonds with the target molecules, altering their shape and function. In addition, the bromine and fluorine atoms can also interact with the target molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been suggested that this compound may have a range of biological effects, including cytotoxicity, apoptosis, and inhibition of cell proliferation. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol is a highly reactive compound and has a wide range of applications in organic synthesis, biochemistry, and pharmacology. However, it has some limitations for lab experiments. This compound is a highly corrosive compound and can be hazardous to human health if not handled properly. In addition, it is a volatile compound and can easily decompose if not stored properly.
Zukünftige Richtungen
The potential applications of (5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol are still being explored. Future research should focus on the development of new synthesis methods for this compound and the study of its biochemical and physiological effects. In addition, research should focus on the development of new applications for this compound, such as the synthesis of new fluorinated drugs and polymers. Finally, research should focus on the development of new methods for the safe handling of this compound in laboratory experiments.
Synthesemethoden
(5-Bromo-2,3-difluoro-4-methoxyphenyl)methanol can be synthesized through a two-step process. The first step is the reaction of 2,3-difluoro-4-methoxyphenol with bromine in a solvent, such as methanol, to form 5-bromo-2,3-difluoro-4-methoxyphenol. The second step is the reaction of 5-bromo-2,3-difluoro-4-methoxyphenol with methanol to form this compound. This synthesis method is simple and cost-effective and can be used to produce high yields of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-2,3-difluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2,12H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBIYSWOXVYDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)




![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)



